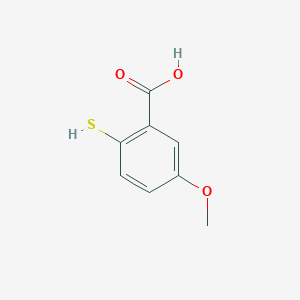

5-Methoxy-2-sulfanylbenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“5-Methoxy-2-sulfanylbenzoic acid” is a chemical compound. It is also referred to as “2-methoxy-5-sulfamoyl methyl benzoate” or "methyl 5-(aminosulphonyl)-2-methoxybenzoate" . It has a molecular formula of CH3OC6H3(SO2NH2)CO2CH3 . This compound is an important intermediate for the synthesis of sulpiride, which is a main drug for treatment of psychiatric disorders such as schizophrenia and depression .

Synthesis Analysis

The synthesis of “5-Methoxy-2-sulfanylbenzoic acid” involves several steps. One method involves the reaction of 2-methoxy-5-methyl chlorobenzoate and sodium amino sulfinate in a reactor at a controlled temperature of 45-60°C . The reaction takes place for 10-14 hours . After the reaction, activated carbon is added for decoloration, and the activated carbon, the catalyst, and a by-product sodium chloride are removed through filtering .

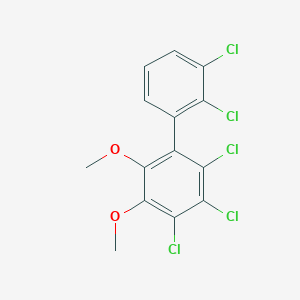

Molecular Structure Analysis

The molecular structure of “5-Methoxy-2-sulfanylbenzoic acid” can be represented by the formula CH3OC6H3(SO2NH2)CO2CH3 . The molecular weight of this compound is 245.25 .

Chemical Reactions Analysis

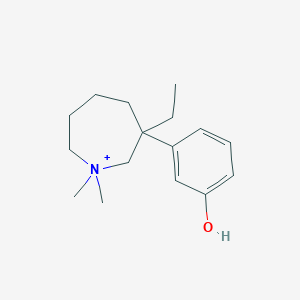

The chemical reactions involving “5-Methoxy-2-sulfanylbenzoic acid” are complex and can involve several steps. For example, one study details the synthesis of 5-(3-hydroxyphenoxy)-2-nitroaniline from 5-chloro-2-nitroaniline and resorcinol .

Scientific Research Applications

Pharmaceutical Research: Anti-Hyperuricemic Agent

5-Methoxy-2-sulfanylbenzoic acid has been studied for its potential use as an anti-hyperuricemic agent. In a study, a related compound, 2-hydroxy-4-methoxybenzophenone-5-sulfonic acid, demonstrated significant anti-hyperuricemic effects in hyperuricemic mice models . This suggests that 5-Methoxy-2-sulfanylbenzoic acid could be explored for similar pharmacological properties, potentially leading to new treatments for conditions like gout, where uric acid levels become critically high.

Dermatological Applications: UV Protection

Compounds with a benzophenone backbone, similar to 5-Methoxy-2-sulfanylbenzoic acid, are known for their UV-absorbing properties. They are commonly used in sunscreen formulations to protect the skin from harmful UV radiation . Research into the UV protective capabilities of 5-Methoxy-2-sulfanylbenzoic acid could lead to its application in dermatological products.

Biochemical Research: Enzyme Inhibition

The sulfanyl group in 5-Methoxy-2-sulfanylbenzoic acid may confer it with the ability to act as an enzyme inhibitor. Enzyme inhibition is a crucial mechanism in the regulation of biochemical pathways and has therapeutic implications. For instance, the inhibition of xanthine oxidase by related compounds has been shown to have therapeutic effects . This property can be harnessed in biochemical research to study metabolic pathways or develop new medications.

Safety and Hazards

Mechanism of Action

Target of Action

It’s suggested that benzoic acid derivatives can be incorporated into sulfonamide drugs to combat various bacterial infections . This implies that 5-Methoxy-2-sulfanylbenzoic acid could potentially interact with bacterial enzymes or proteins as its primary targets .

Mode of Action

Sulfonamides, which this compound may be a part of, are known to be competitive antagonists and structural analogues of p-aminobenzoic acid (paba) in the synthesis of folic acid, which is essential for the further production of dna in bacteria . Therefore, it’s plausible that 5-Methoxy-2-sulfanylbenzoic acid might interact with its targets in a similar manner.

Biochemical Pathways

Given its potential role as a sulfonamide analogue, it may interfere with the folic acid synthesis pathway in bacteria, thereby inhibiting bacterial growth .

Result of Action

If it acts as a sulfonamide analogue, it could potentially inhibit bacterial growth by interfering with folic acid synthesis, which is crucial for bacterial dna replication .

properties

IUPAC Name |

5-methoxy-2-sulfanylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3S/c1-11-5-2-3-7(12)6(4-5)8(9)10/h2-4,12H,1H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGRXETKKISMBSZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)S)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90321276 |

Source

|

| Record name | 5-Methoxy-2-sulfanylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90321276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methoxy-2-sulfanylbenzoic acid | |

CAS RN |

16807-37-7 |

Source

|

| Record name | 16807-37-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=372684 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methoxy-2-sulfanylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90321276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Hydroxy-2-[2-methyl-3-(trifluoromethyl)anilino]pyridine-3-carboxylic acid](/img/structure/B26596.png)

![1-(4-{[4-(2-Oxo-2,3-dihydro-1H-benzimidazol-1-YL)piperidin-1-YL]methyl}phenyl)-2-phenylethane-1,2-dione](/img/structure/B26622.png)

![5-(dithiolan-3-yl)-N-[3-[5-(dithiolan-3-yl)pentanoylamino]propyl]pentanamide](/img/structure/B26634.png)